

An In-depth Technical Guide to Cyclohexenediol Derivatives and Their Properties

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Compound of Interest

Compound Name: **Cyclohexenediol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of **cyclohexenediol** derivatives and related compounds. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.

Data Presentation: Biological Activities of Cyclohexenediol and Related Derivatives

The following tables summarize the quantitative data on the biological activities of various **cyclohexenediol** and related derivatives, including taspine derivatives, Cyclohexene oxide CA, and other cyclohexenone and cyclohexanedione derivatives.

Table 1: Anti-angiogenic and Cytotoxic Activities of Taspine Derivatives

Compound	Target	Cell Line	Activity (IC50)	Reference
Taspine Derivative 1	VEGFR-2	ECV304	2.67 nM	[1] [2]
CACO-2	52.5 nM	[1] [2]		
Symmetrical Taspine Derivative 11	-	ECV304	19.41 μ M	[3]
Symmetrical Taspine Derivative 12	-	ECV304	29.27 μ M	[3]

Table 2: Anti-cancer Activity of Cyclohexene oxide CA (a Zeylenone derivative)

Compound	Target	Cell Line	Activity (IC50)	Reference
Cyclohexene oxide CA	EZH2	GBM cells	Lowest among tested analogs	[4]

Table 3: Cytotoxic and Enzyme Inhibitory Activities of Other Cyclohexenone and Cyclohexanedione Derivatives

Compound Class	Target	Activity (IC50)	Reference
1,2,4-Triazine derivatives from cyclohexane-1,3-dione	c-Met kinase	0.24 to 9.36 nM	[5] [6]
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives	Acetylcholinesterase	0.93 to 133.12 μ M	[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative bioactive **cyclohexenediol** and related derivatives and the key biological assays used to evaluate their properties.

Synthesis Protocols

2.1.1. General Synthesis of Ring-Opened Taspine Derivatives

This protocol is a generalized procedure based on the synthesis of VEGFR-2 inhibiting taspine derivatives.[1][3]

- Step 1: Synthesis of the Biphenyl Intermediate. A Suzuki coupling reaction between a suitably substituted phenylboronic acid and a dihalobenzene derivative is performed to construct the biphenyl scaffold.[8] The reaction is typically carried out in a solvent mixture like toluene/ethanol/water with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) under an inert atmosphere. The reaction mixture is heated to reflux for several hours. After cooling, the product is extracted, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
- Step 2: Functional Group Interconversion. The functional groups on the biphenyl intermediate are modified to introduce the necessary moieties for subsequent coupling. This may involve reactions like etherification, esterification, or reduction, depending on the desired final structure.
- Step 3: Coupling with the Side Chains. The functionalized biphenyl intermediate is then coupled with appropriate side chains. For example, an ether linkage can be formed by reacting a hydroxyl group on the biphenyl core with an alkyl halide in the presence of a base like K₂CO₃ in a solvent such as DMF.
- Step 4: Final Product Formation. The final derivative is obtained after any necessary deprotection steps or further functional group modifications. The product is purified by recrystallization or column chromatography and characterized by spectroscopic methods (NMR, MS, IR).

2.1.2. Synthesis of Cyclohexene oxide CA from (+)-Zeylenone

This protocol outlines the synthesis of (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA) from the natural product (+)-zeylenone.[4][9][10]

- Starting Material: (+)-Zeylenone, which can be synthesized from quinic acid in a multi-step process.[10]
- Step 1: Selective Protection of Hydroxyl Groups. The hydroxyl groups at C-1 and C-2 of (+)-zeylenone are selectively protected, for instance, as an acetonide, to allow for specific modification of the C-3 hydroxyl group.
- Step 2: Esterification of the C-3 Hydroxyl Group. The protected (+)-zeylenone is reacted with p-fluorobenzoyl chloride in the presence of a base like pyridine in a suitable solvent such as dichloromethane at low temperature to form the p-fluorobenzoyl ester at the C-3 position.
- Step 3: Deprotection. The protecting group at C-1 and C-2 is removed under acidic conditions (e.g., dilute hydrochloric acid in a THF/water mixture) to yield the final product, Cyclohexene oxide CA.
- Purification: The crude product is purified by silica gel column chromatography.

2.1.3. Synthesis of 1,2,4-Triazine Derivatives from Cyclohexane-1,3-dione

This protocol is based on the synthesis of c-Met kinase inhibiting 1,2,4-triazine derivatives.[5][6]

- Step 1: Synthesis of the Hydrazinyl Intermediate. Cyclohexane-1,3-dione is reacted with a diazonium salt, such as 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride, to form the key hydrazinyl intermediate, 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
- Step 2: Cyclization to form the 1,2,4-Triazine Ring. The hydrazinyl intermediate is then reacted with a suitable reagent to form the triazine ring. For example, reaction with phenylisothiocyanate leads to a tetrahydrobenzo[e][11][12][13]triazine derivative.
- Step 3: Further Derivatization. The triazine core can be further modified through various reactions, such as multi-component reactions with aromatic aldehydes and active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) to introduce diverse substituents and generate a library of derivatives.

Biological Assay Protocols

2.2.1. VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2.

- Materials: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - Serially dilute the test compounds in DMSO.
 - In a microplate, add the VEGFR-2 enzyme and the peptide substrate to each well.
 - Add the diluted test compounds to the respective wells.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
 - Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
- Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

2.2.2. EZH2 Inhibition Assay

This assay determines the inhibitory effect of a compound on the histone methyltransferase activity of Enhancer of zeste homolog 2.

- Materials: Recombinant PRC2 complex (containing EZH2), histone H3 substrate, S-adenosylmethionine (SAM), assay buffer, and a detection system (e.g., a fluorescence-based assay measuring the formation of S-adenosylhomocysteine).

- Procedure:
 - Prepare serial dilutions of the test compounds.
 - In a microplate, add the PRC2 enzyme complex and the histone H3 substrate to each well.
 - Add the test compounds to the appropriate wells.
 - Initiate the reaction by adding SAM.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
 - Stop the reaction and measure the product formation using the detection system.
- Data Analysis: The signal is normalized to a control without inhibitor. The IC50 value is calculated from the dose-response curve.

2.2.3. c-Met Kinase Inhibition Assay

This assay evaluates the inhibitory activity of compounds against the c-Met receptor tyrosine kinase.[\[12\]](#)[\[14\]](#)[\[15\]](#)

- Materials: Recombinant human c-Met kinase, a peptide substrate, ATP, kinase assay buffer, test compounds, and a detection reagent.
- Procedure:
 - Serially dilute the test compounds in DMSO.
 - Add the c-Met enzyme and the peptide substrate to the wells of a microplate.
 - Add the test compounds to the designated wells.
 - Start the kinase reaction by adding ATP.
 - Incubate the plate at room temperature for a set time.
 - Stop the reaction and quantify the kinase activity by measuring ADP production.

- Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

2.2.4. Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

- Materials: 96-well plates, cell culture medium, test compounds, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
- Procedure:
 - Seed cells in 96-well plates and allow them to adhere overnight.
 - Replace the medium with fresh medium containing serial dilutions of the test compounds.
 - Incubate the plates for a specified period (e.g., 72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
 - Add the solubilizing agent to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability. IC₅₀ values are calculated from the dose-response curves.

2.2.5. Clonogenic Survival Assay

This assay measures the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Procedure:

- Treat cells with various concentrations of the test compound for a defined period.
- Harvest the cells and plate a known number of cells into new culture dishes.
- Incubate the plates for 1-3 weeks to allow for colony formation.
- Fix and stain the colonies (e.g., with crystal violet).
- Count the number of colonies (typically defined as containing at least 50 cells).
- Data Analysis: The plating efficiency and surviving fraction for each treatment condition are calculated. A cell survival curve is generated by plotting the surviving fraction against the drug concentration.

2.2.6. Acetylcholinesterase (AChE) Inhibition Assay

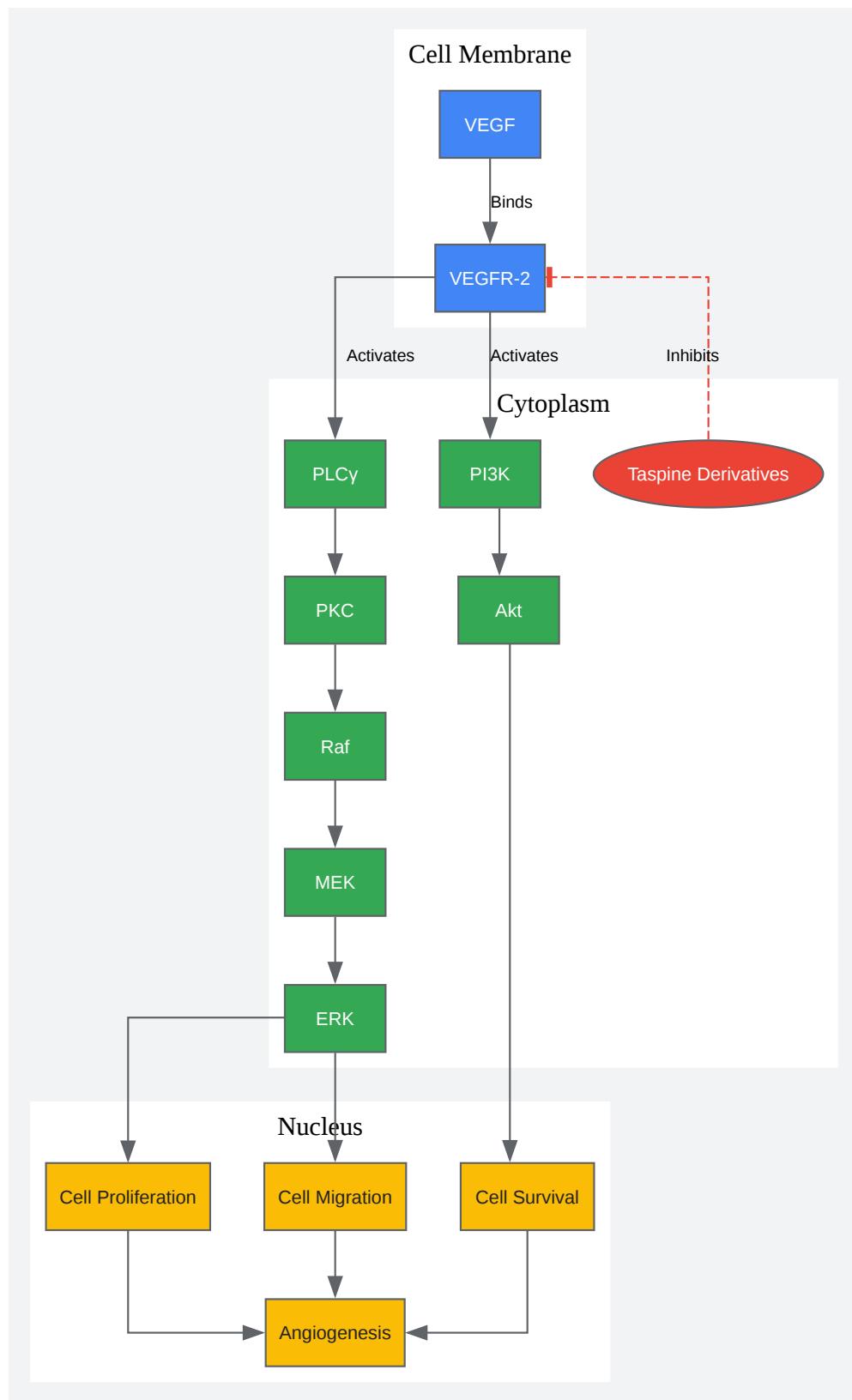
This assay is used to screen for inhibitors of the acetylcholinesterase enzyme.[\[7\]](#)[\[15\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Materials: Acetylcholinesterase enzyme, acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), buffer solution, and test compounds.
- Procedure:
 - In a microplate, add the AChE enzyme solution to each well.
 - Add the test compounds at various concentrations.
 - Pre-incubate to allow for enzyme-inhibitor interaction.
 - Initiate the reaction by adding a mixture of acetylthiocholine iodide and DTNB.
 - Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
- Data Analysis: The rate of the reaction is calculated for each concentration of the inhibitor. The percent inhibition is determined relative to the control, and the IC₅₀ value is calculated.

Mandatory Visualizations: Signaling Pathways and Workflows

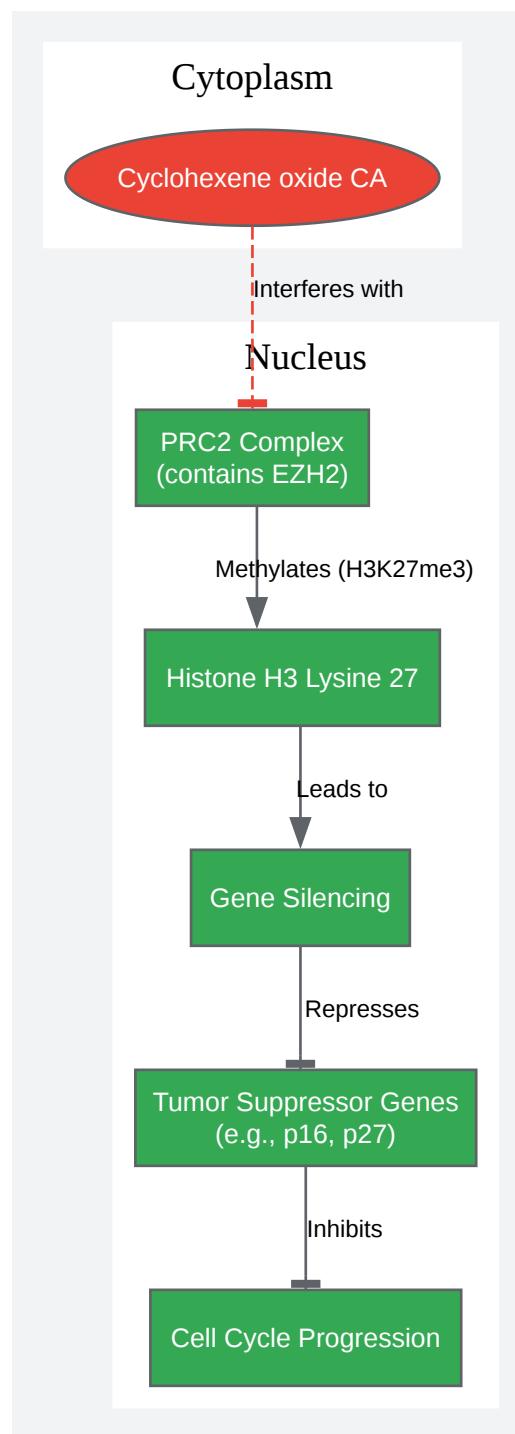
This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows relevant to the discussed **cyclohexenediol** derivatives.

Signaling Pathways



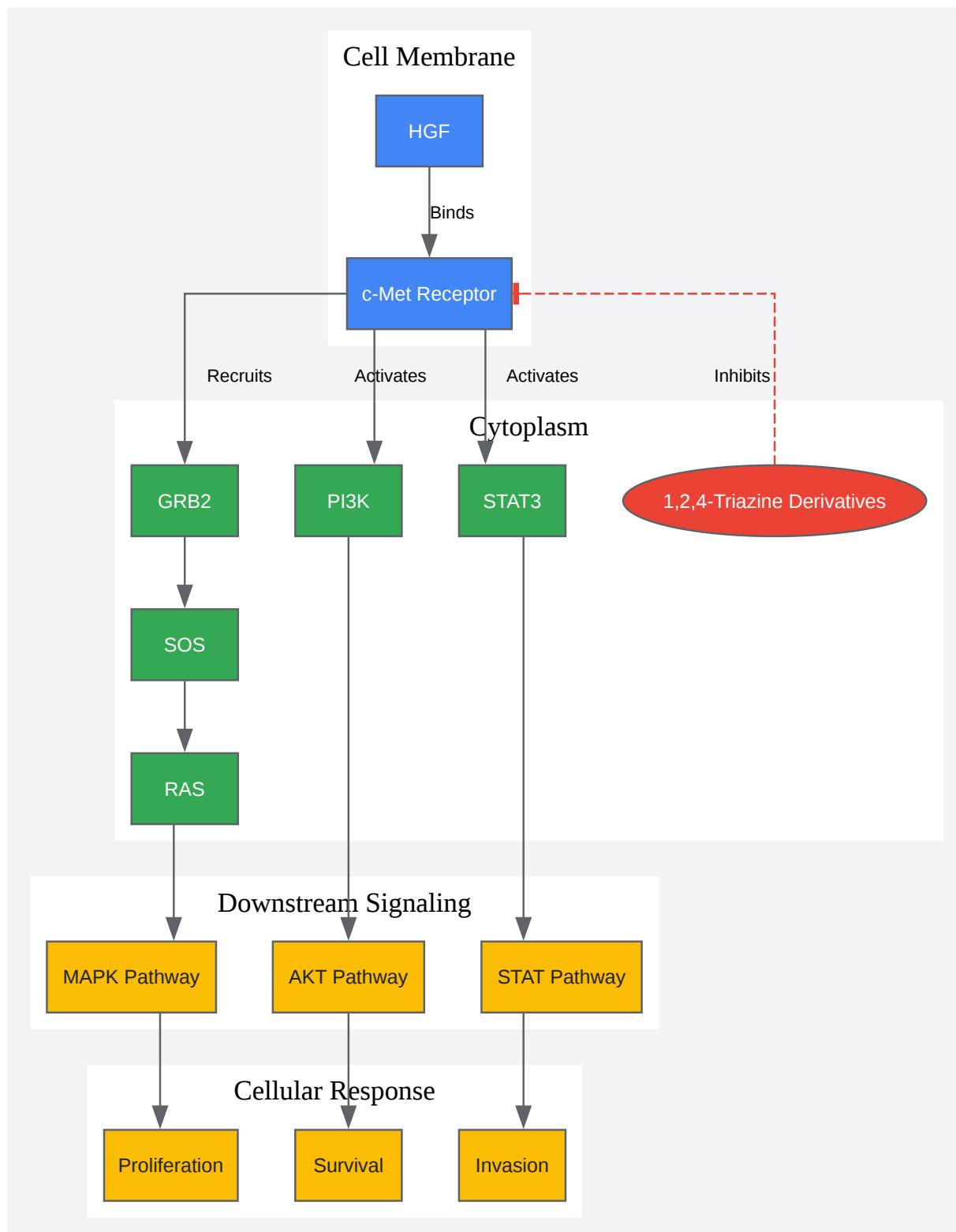
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Caption: VEGFR-2 Signaling Pathway and Inhibition by Taspine Derivatives.



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Caption: EZH2-mediated Gene Silencing and Interference by Cyclohexene oxide CA.



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Caption: c-Met Signaling Pathway and Inhibition by 1,2,4-Triazine Derivatives.

Experimental Workflows



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Caption: General Workflow for Drug Discovery with **Cyclohexenediol** Derivatives.

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